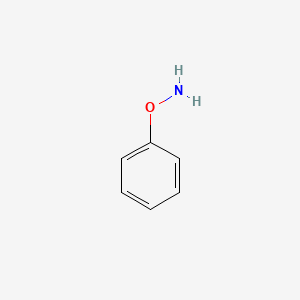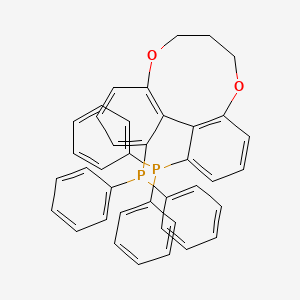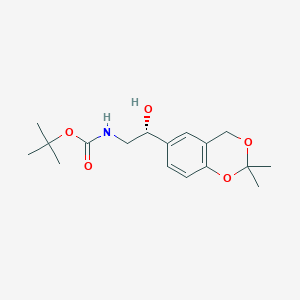
tert-Butyl (2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethylcarbamate
Vue d'ensemble
Description
This compound, also known as Carbamic acid, [(2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl]-, 1,1-dimethylethyl ester, has the molecular formula C17H25NO5 . It is a derivative of carbamic acid, which is a chemical compound with the formula H2NCOOH .
Synthesis Analysis
The synthesis of this compound can be achieved from tert-Butyl (2- (2,2-dimethyl-4H-benzo [d] [1,3]dioxin-6-yl)-2-oxoethyl)carbamate .Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxin ring attached to a carbamic acid ester group . The carbamoyl functional group RR′N–C (=O)– is the carbamic acid molecule minus the OH part of the carboxyl .Chemical Reactions Analysis
As a derivative of carbamic acid, this compound may share similar chemical reactions. Carbamic acid can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 488.6±45.0 °C, and its predicted density is 1.143±0.06 g/cm3 . The pKa value is predicted to be 12.17±0.46 .Applications De Recherche Scientifique
Chiral Intermediate Synthesis
The compound has been utilized in the synthesis of chiral intermediates for pharmaceuticals. For instance, it served in the preparation of the HIV protease inhibitor Atazanavir, showcasing its importance in generating pharmacologically active molecules with high diastereomeric and enantiomeric purity, employing microbial cultures for the diastereoselective reduction processes (Patel, Chu, & Mueller, 2003).
Enantioselective Preparation
The enantioselective preparation of dihydropyrimidones demonstrates another application, highlighting the versatility of carbamic acid derivatives in synthesizing chiral compounds critical for medicinal chemistry and drug development (Goss, Dai, Lou, & Schaus, 2009).
Ammonia Equivalent in Catalysis
In palladium-catalyzed amination of aryl halides, the compound has been used as an ammonia equivalent, facilitating the preparation of anilines with sensitive functional groups. This showcases its role in simplifying the synthesis of complex organic molecules (Mullick, Anjanappa, Selvakumar, Ruckmani, & Sivakumar, 2010).
Synthesis Process Development
Research has also focused on developing synthesis processes without hazardous chemicals, such as phosgene. Carbamic acid esters were prepared from safer alternatives, demonstrating the compound's utility in environmentally friendly chemical processes (Aso & Baba, 2003).
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)23-15(20)18-9-13(19)11-6-7-14-12(8-11)10-21-17(4,5)22-14/h6-8,13,19H,9-10H2,1-5H3,(H,18,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKHRWZUBFHWJU-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CNC(=O)OC(C)(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2=C(O1)C=CC(=C2)[C@H](CNC(=O)OC(C)(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


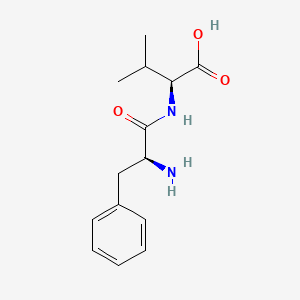
![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)
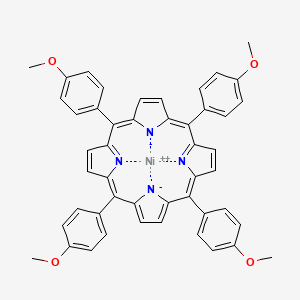
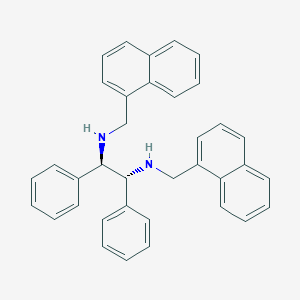
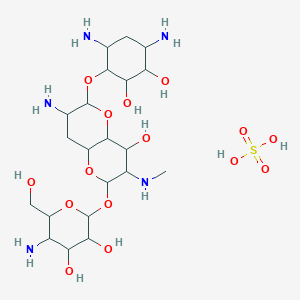

![[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine](/img/structure/B3068362.png)

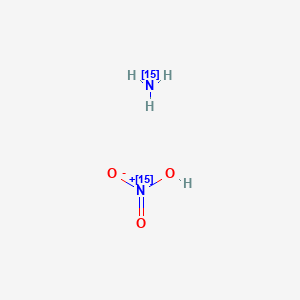
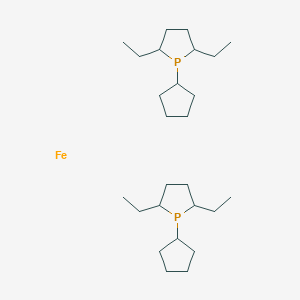
![(11bR)-(2R,5R)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine](/img/structure/B3068400.png)
![4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde](/img/structure/B3068418.png)
